molecular formula C11H11N3O2 B2745746 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889940-03-8

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B2745746
M. Wt: 217.228
InChI Key: UQCHTAKSQAIGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid (PTCA) is a small molecule that is used in a variety of scientific research applications. It is a useful tool for researchers due to its ability to bind to a variety of molecules and its low toxicity. PTCA is a versatile compound that can be used in a variety of applications, including drug discovery and biochemistry.

Scientific Research Applications

  • Pharmaceutical Applications

    • Triazole compounds, including 1,2,3-triazoles, have shown versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
    • They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
  • Organic Synthesis

    • 1,2,3-triazoles have found broad applications in organic synthesis .
    • They are used in the CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) reaction, which is a type of click chemistry .
    • This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
  • Polymer Chemistry

    • 1,2,3-triazoles are used in polymer chemistry .
    • They are used in the synthesis of dendrimers and polymers .
  • Supramolecular Chemistry

    • 1,2,3-triazoles are used in supramolecular chemistry .
  • Bioconjugation

    • 1,2,3-triazoles are used in bioconjugation chemistry .
    • They are used in the synthesis of peptidomimetics .
  • Materials Science

    • 1,2,3-triazoles are used in materials science .
    • They are used in the synthesis of materials .
  • Anticancer Applications

    • Triazole-4-carbaldehydes have been prepared as intermediates in the synthesis of anticancer agents .
    • They have shown potential in the field of medicinal chemistry .
  • Antifungal Applications

    • Triazoles are commonly used in antifungal drugs .
    • Examples include fluconazole and voriconazole .
  • Antituberculosis Applications

    • Triazole derivatives have been used in the synthesis of antituberculosis agents .
  • Anti-inflammatory Applications

    • Triazole compounds have shown anti-inflammatory properties .
    • They are used in the synthesis of anti-inflammatory drugs .
  • Antidiabetic Applications

    • Triazole compounds have been used in the synthesis of antidiabetic agents .
  • Bioimaging Applications

    • Triazole-4-carbaldehydes have been used in the synthesis of bioimaging agents .

properties

IUPAC Name

1-(2-phenylethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHTAKSQAIGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid

CAS RN

889940-03-8
Record name 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
J Shen, R Woodward, JP Kedenburg… - Journal of medicinal …, 2008 - ACS Publications
Histone deacetylase inhibitors (HDACi) are a relatively new class of chemotherapy agents. Herein, we report a click-chemistry based approach to the synthesis of HDACi. Fourteen …
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.